

Application Notes and Protocols: LBA-3 Antibody for Western Blot and IHC

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Compound of Interest

Compound Name: LBA-3

Cat. No.: B12376179

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Note on **LBA-3** Antibody: Initial searches for a specific antibody designated "**LBA-3**" did not yield a conclusive, widely recognized biological target. It is possible that "**LBA-3**" is a non-standard nomenclature, an internal designation, or a typographical error. Based on the query, two potential targets with similar nomenclature and high relevance to researchers in immunology and drug development are LAG-3 (Lymphocyte-activation gene 3) and LPA3 (Lysophosphatidic acid receptor 3). This document provides detailed application notes and protocols for antibodies targeting both LAG-3 and LPA3 for Western Blot (WB) and Immunohistochemistry (IHC) applications.

Part 1: LAG-3 (Lymphocyte-activation gene 3) Antibody Application Notes

Target Background: Lymphocyte-activation gene 3 (LAG-3 or CD223) is a type I transmembrane protein that belongs to the immunoglobulin (Ig) superfamily.[1] It is expressed on activated T cells, natural killer (NK) cells, B cells, and plasmacytoid dendritic cells.[2] LAG-3 is an immune checkpoint receptor that, upon binding to its primary ligand, Major Histocompatibility Complex (MHC) class II, negatively regulates T cell proliferation, activation, and homeostasis.[1][3] More recently, Fibrinogen-like protein 1 (FGL1) has been identified as another major ligand for LAG-3.[4] Due to its role in T cell exhaustion, LAG-3 is a significant target in cancer immunotherapy, often in combination with other checkpoint inhibitors like PD-1.[5][6]

Western Blot (WB) Applications: Western blotting with a LAG-3 antibody is used to detect the total LAG-3 protein in cell lysates and tissue homogenates. The full-length human LAG-3 protein consists of 525 amino acids and has a predicted molecular weight of approximately 57 kDa.[7] However, due to post-translational modifications such as glycosylation, the protein may migrate at a higher apparent molecular weight, typically observed between 60-80 kDa.[8] A soluble form of LAG-3 (sLAG-3) can be generated by proteolytic cleavage by ADAM10 and ADAM17, which may also be detectable.[7][9]

Immunohistochemistry (IHC) Applications: In IHC, LAG-3 antibodies are used to visualize the expression and localization of LAG-3 protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This is particularly valuable for studying the tumor microenvironment and assessing the presence of tumor-infiltrating lymphocytes (TILs) expressing LAG-3.[2] Staining is typically observed on the cell membrane and in the cytoplasm of lymphocytes within tissues like tonsils, spleen, and various tumor types.[2]

Quantitative Data Summary

| Application | Parameter | Recommended Setting | Expected Result |
|-------------------|--|--------------------------|----------------------------------|
| Western Blot | Primary Antibody Dilution | 1:1000 | Band at ~60-80 kDa[8] |
| Protein Loading | 20-40 µg of total protein per lane | Clear, specific band | |
| Blocking | 5% non-fat dry milk or 3% BSA in TBST | Low background | |
| IHC-P | Primary Antibody Dilution | 1:200 - 1:4000 | Specific staining of lymphocytes |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) with citrate buffer (pH 6.0) or Tris-EDTA (pH 9.0) | Optimal antigen exposure | |
| Incubation | 30-60 minutes at room temperature or overnight at 4°C | Strong signal intensity | |

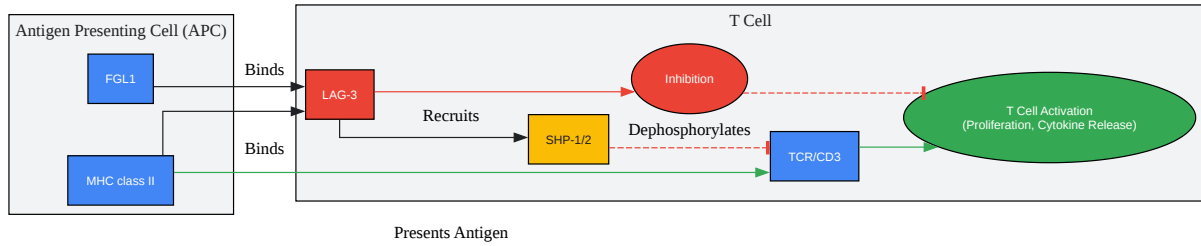
Experimental Protocols

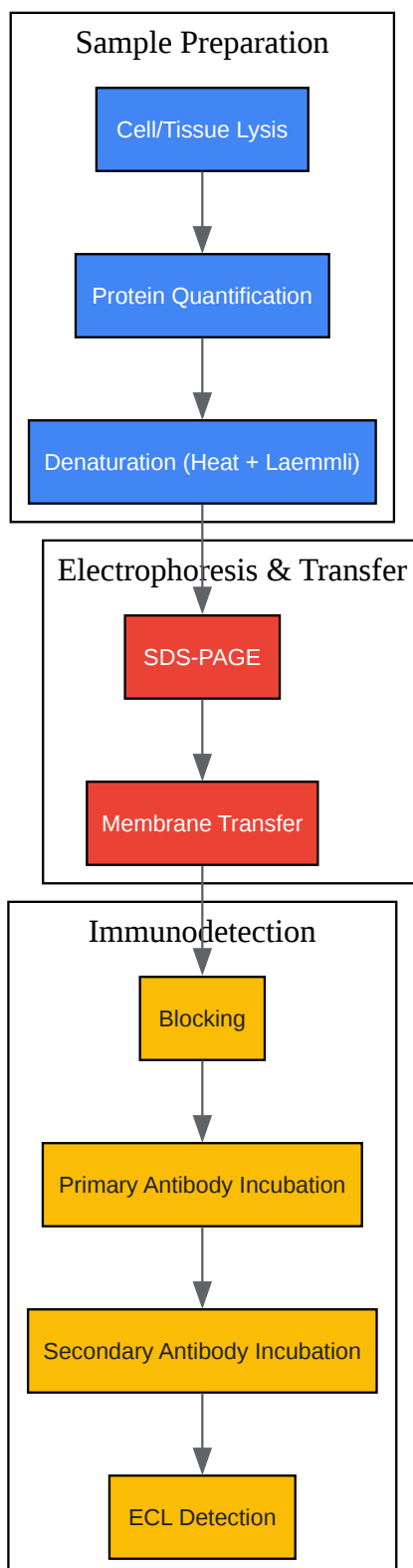
- Sample Preparation:
 - Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA or Bradford assay.
 - Prepare samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
- SDS-PAGE:
 - Load 20-40 µg of protein per well on a 4-20% polyacrylamide gel.
 - Run the gel at 100-150V until the dye front reaches the bottom.
- Protein Transfer:
 - Transfer proteins to a PVDF or nitrocellulose membrane. A wet transfer can be performed at 100V for 1-2 hours or overnight at a constant current of 10 mA in a cold room.[10]
- Blocking:
 - Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[10]
- Primary Antibody Incubation:
 - Dilute the LAG-3 primary antibody (e.g., 1:1000) in the blocking buffer.[8]
 - Incubate the membrane overnight at 4°C with gentle agitation.[10]
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.[11]
- Secondary Antibody Incubation:

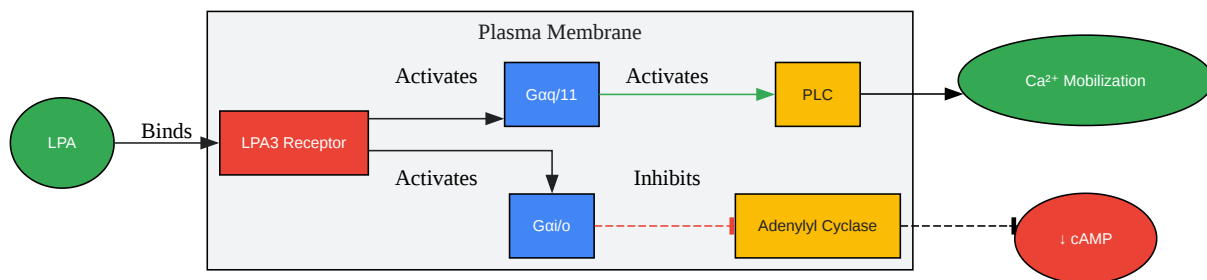
- Incubate the membrane with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[10]
- Detection:
 - Wash the membrane three times for 10 minutes each with TBST.
 - Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a CCD camera-based imager.[10]
- Deparaffinization and Rehydration:
 - Immerse slides in xylene two times for 10 minutes each.
 - Hydrate the sections by sequential immersion in 100%, 95%, 70%, and 50% ethanol for 3-5 minutes each, followed by a rinse in distilled water.[12]
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in a microwaveable vessel with 10 mM sodium citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[13]
 - Heat in a microwave or pressure cooker until the solution boils, then maintain at a sub-boiling temperature for 10-20 minutes.[13]
 - Allow slides to cool to room temperature.
- Peroxidase Blocking:
 - Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[12]
 - Rinse with PBS.
- Blocking:
 - Apply a blocking solution (e.g., 1% horse serum in PBS) and incubate for 30 minutes at room temperature to prevent non-specific antibody binding.

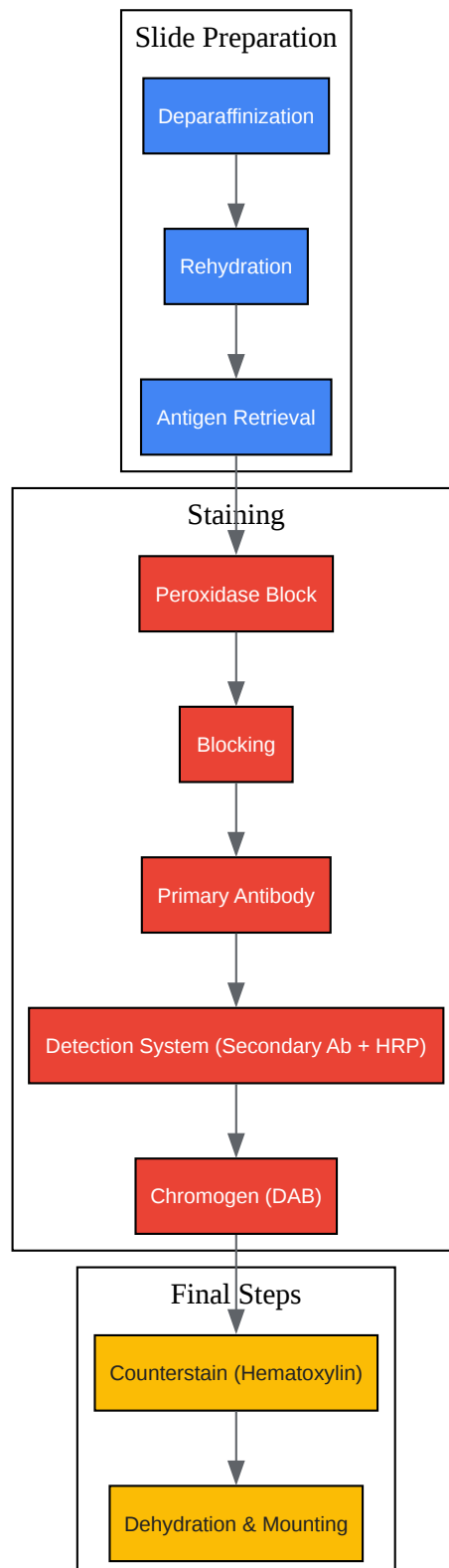
- Primary Antibody Incubation:
 - Dilute the LAG-3 primary antibody (e.g., 1:200 - 1:4000) in the antibody diluent.[8]
 - Apply to the sections and incubate for 30-60 minutes at room temperature or overnight at 4°C in a humidified chamber.[2]
- Detection System:
 - Wash slides with PBS.
 - Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate, or use a polymer-based HRP detection system, according to the manufacturer's instructions. Incubate for 20-30 minutes for each step.[2]
- Chromogen Application:
 - Apply a DAB (3,3'-Diaminobenzidine) substrate solution and incubate for 5-10 minutes, or until the desired stain intensity develops.[2]
 - Rinse with distilled water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin for 1-2 minutes.[14]
 - Rinse in running tap water.
 - Dehydrate the sections through graded alcohols and clear in xylene.[14]
 - Mount with a permanent mounting medium.

Diagrams









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